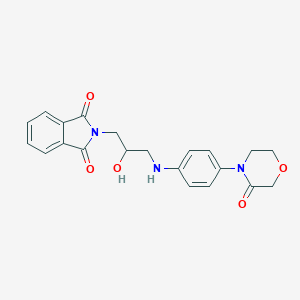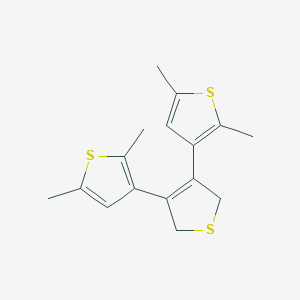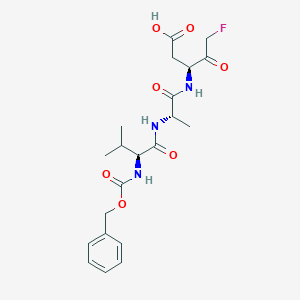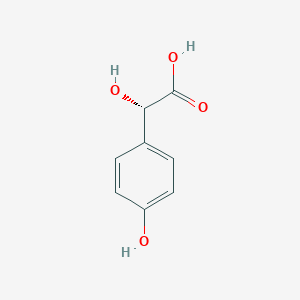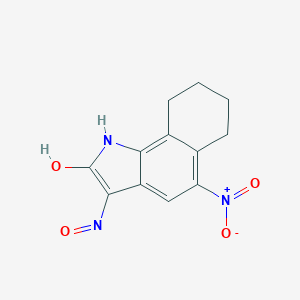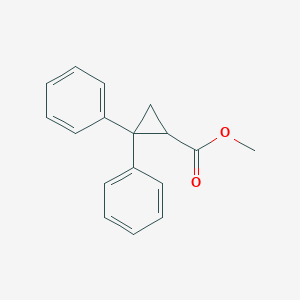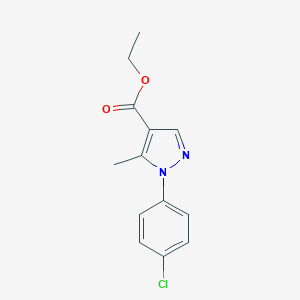
ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Overview
Description
This compound is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the ethyl carboxylate group and the 4-chlorophenyl group suggests that this compound may have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a pyrazole ring substituted with a 4-chlorophenyl group at the 1-position, a methyl group at the 5-position, and an ethyl carboxylate group at the 4-position .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its structure and the conditions under which it is reacted. For instance, a related compound, ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, was found to react with different hydrazines to form a variety of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the ethyl carboxylate group could make it polar and potentially soluble in polar solvents. The chlorophenyl group could contribute to its stability and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : The compound is synthesized from ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. It crystallizes in the triclinic crystal system and exhibits intramolecular hydrogen bonds contributing to structural stability (D. Achutha et al., 2017).
- Molecular Structure and Stability : The molecular structure is stabilized by π-π interactions, and its detailed structure has been confirmed by 1H NMR, mass spectral analysis, and single-crystal X-ray diffraction studies (D. Achutha et al., 2017).
Antimicrobial and Anticancer Applications
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial activities, contributing to its pharmacological importance (D. Achutha et al., 2017).
- Anticancer Potential : Related derivatives have shown higher anticancer activity than the reference drug, doxorubicin, in some studies, indicating potential use in cancer treatment (H. Hafez et al., 2016).
Chemical Properties and Synthesis Variants
- Regioselective Synthesis : Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, synthesized under ultrasound irradiation, show high regioselectivity and significant reduction in reaction times (P. Machado et al., 2011).
- Synthesis of Condensed Pyrazoles : The compound has been used as a precursor in Sonogashira-type cross-coupling reactions with alkynes to obtain condensed pyrazoles (Eglė Arbačiauskienė et al., 2011).
Biochemical Studies and Applications
- Antioxidant Activity : A derivative of the compound exhibited good antimicrobial and antioxidant activity, which was evaluated by various assays (K. Umesha et al., 2009).
- Structural Investigations : The structural, spectral, and theoretical investigations of related pyrazole derivatives have provided insights into their biochemical properties (S. Viveka et al., 2016).
Safety And Hazards
properties
IUPAC Name |
ethyl 1-(4-chlorophenyl)-5-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRLBGSTYHJMRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



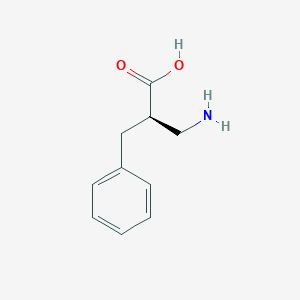

![N-[(4-Methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B172649.png)
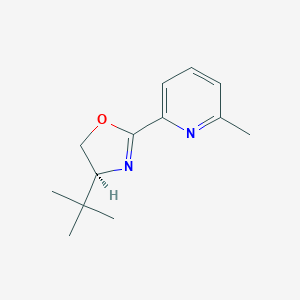
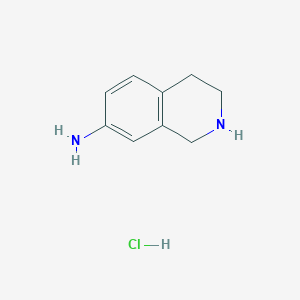
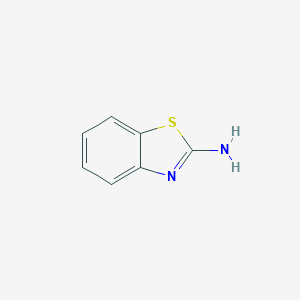
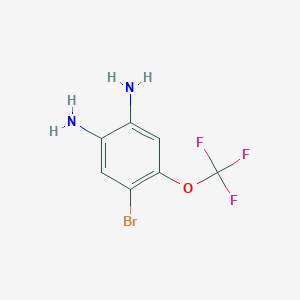
![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B172675.png)
